molecular formula C16H14N2O B14428900 2-[(2-Methoxyphenyl)methyl]quinoxaline CAS No. 82500-98-9

2-[(2-Methoxyphenyl)methyl]quinoxaline

Katalognummer: B14428900
CAS-Nummer: 82500-98-9
Molekulargewicht: 250.29 g/mol
InChI-Schlüssel: SXQPGBGSYKXYFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Methoxyphenyl)methyl]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound features a quinoxaline core substituted with a 2-methoxyphenylmethyl group, which imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methoxyphenyl)methyl]quinoxaline typically involves the condensation of 2-methoxybenzylamine with a suitable quinoxaline precursor. One common method is the reaction of 2-methoxybenzylamine with 2,3-dichloroquinoxaline in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: 2-[(2-Methoxyphenyl)methyl]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-[(2-Methoxyphenyl)methyl]quinoxaline has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-[(2-Methoxyphenyl)methyl]quinoxaline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions contribute to its biological activities, including antimicrobial and anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Comparison: 2-[(2-Methoxyphenyl)methyl]quinoxaline is unique due to the presence of the 2-methoxyphenylmethyl group, which enhances its chemical reactivity and biological activity compared to its simpler analogs. This substitution imparts specific electronic and steric effects, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

82500-98-9

Molekularformel

C16H14N2O

Molekulargewicht

250.29 g/mol

IUPAC-Name

2-[(2-methoxyphenyl)methyl]quinoxaline

InChI

InChI=1S/C16H14N2O/c1-19-16-9-5-2-6-12(16)10-13-11-17-14-7-3-4-8-15(14)18-13/h2-9,11H,10H2,1H3

InChI-Schlüssel

SXQPGBGSYKXYFL-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1CC2=NC3=CC=CC=C3N=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.